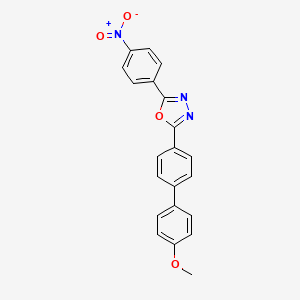
2-(4'-methoxy-4-biphenylyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4'-methoxy-4-biphenylyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, commonly known as PBD, is a fluorescent dye that is widely used in scientific research. PBD is known for its ability to bind to DNA and RNA and has been extensively studied for its applications in various fields such as cancer research, genetic engineering, and drug discovery.
Wirkmechanismus
PBD binds to the minor groove of DNA and RNA through hydrogen bonding and van der Waals interactions. This binding causes a conformational change in the DNA structure, which can lead to DNA damage and inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
PBD has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, PBD can also cause toxicity in normal cells and has been shown to have mutagenic and carcinogenic effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of PBD is its ability to selectively bind to DNA and RNA, making it a powerful tool for studying DNA structure and function. PBD is also highly fluorescent, which allows for easy detection and visualization. However, PBD has limitations in terms of its toxicity and potential mutagenic and carcinogenic effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for PBD research, including the development of new PBD derivatives with improved selectivity and reduced toxicity. PBD can also be used in combination with other compounds to enhance its therapeutic potential in cancer treatment. In addition, PBD can be used in the development of new diagnostic tools for detecting DNA damage and mutations. Finally, PBD can be used in the study of epigenetics, which involves the modification of DNA structure and function without altering the underlying DNA sequence.
Synthesemethoden
PBD can be synthesized through a multistep process involving the condensation of 4-methoxybenzohydrazide with 4-nitrobenzoyl chloride, followed by cyclization with phosphorus oxychloride. The resulting PBD molecule can be purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
PBD has been extensively used in scientific research for its ability to bind to DNA and RNA. It is commonly used as a fluorescent probe to study DNA structure and function, as well as to detect DNA damage and mutations. PBD has also been used in genetic engineering to label specific DNA sequences and to study gene expression. In addition, PBD has been used in drug discovery to screen for compounds that can bind to DNA and inhibit its function.
Eigenschaften
IUPAC Name |
2-[4-(4-methoxyphenyl)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-27-19-12-8-15(9-13-19)14-2-4-16(5-3-14)20-22-23-21(28-20)17-6-10-18(11-7-17)24(25)26/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKIMDDCJAHIPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4934100.png)
![ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4934104.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B4934111.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-thiophenesulfonamide](/img/structure/B4934112.png)
![4-chloro-N-[(2-chloro-5-nitrobenzoyl)oxy]benzamide](/img/structure/B4934126.png)


![N~2~-(4-isopropylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4934158.png)
![3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4934168.png)
![1-(2-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4934179.png)

![1-(4-bromo-2,6-difluorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4934190.png)

![1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4934214.png)